9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol
Description
The compound 9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol (IUPAC name), commonly referred to as Cannabielsoin (CBE, 121), is a non-classical cannabinoid metabolite derived from cannabidiol (CBD) . Its molecular formula is C21H30O3 (average mass: 330.468 Da), with four defined stereocenters conferring a (5aS,6S,9R,9aR) configuration . Structurally, it features a dibenzofuran core with a modified five-membered cyclohexyl ring (Ring B), distinguishing it from classical cannabinoids like CBD or Δ9-THC, which possess six-membered terpene-derived rings . The compound’s pharmacological relevance stems from its interactions with cannabinoid receptors, though its activity profile diverges from classical analogs due to its unique stereochemistry and ring system .
Properties
IUPAC Name |
6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEAVAMWZAJWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel–Crafts Alkylation and Cyclization Strategy
Initial Coupling and Hydrolysis
The synthesis begins with a Friedel–Crafts alkylation between a benzofuran derivative and a cyclohexenol precursor. For example, (4 R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (32 ) is coupled with substituted benzofuran-diol derivatives (31a–c ) using boron trifluoride–etherate ($$ \text{BF}3\cdot\text{OEt}2 $$) as a catalyst in dichloromethane at room temperature. This reaction yields methyl 2,6-dihydroxy-5′-methyl-4-alkyl-2′-(prop-1-en-2-yl)-1′,2′,3′,4′-tetrahydro-[1,1′-biphenyl]-3-carboxylate intermediates (33a–c ) with >90% diastereoselectivity due to steric guidance from the isopropenyl group. Hydrolysis of the methyl ester using sodium hydroxide in a methanol:water mixture affords the corresponding diols (34a–c ) in near-quantitative yields.
Cyclization and Stereochemical Control
Cyclization of 34a–c is achieved using triisobutylaluminum (TIBAL) as a Lewis acid catalyst, which promotes the formation of the hexahydrodibenzo[b,d]furan core. This step generates Δ9-tetrahydrocannabinol (THC) analogs, including the target compound, with 85–90% yields. The stereochemical outcome is dictated by the chiral centers in the cyclohexenol precursor, ensuring the correct (5aS,6S,9R,9aR) configuration.
Table 1: Key Reaction Conditions for Friedel–Crafts Approach
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Selectivity (d.r.) |
|---|---|---|---|---|---|
| Friedel–Crafts coupling | $$ \text{BF}3\cdot\text{OEt}2 $$ | $$ \text{CH}2\text{Cl}2 $$ | RT | 90 | >19:1 |
| Hydrolysis | NaOH, MeOH/H$$_2$$O | MeOH/H$$_2$$O | Reflux | 95 | – |
| Cyclization | TIBAL | Toluene | 0°C to RT | 88 | >20:1 |
Hydroboration and Radical Reduction Method
Hydroboration of Δ8-THC Analogs
An alternative route involves hydroboration of Δ8-THC derivatives (65a–c ) using disiamylborane ($$ \text{Sia}_2\text{BH} $$) in tetrahydrofuran (THF). This step introduces a boron atom at the C9 position, forming a stable organoboron intermediate. The reaction proceeds with 17:1 to 22:1 diastereoselectivity, favoring the (6aR,9S,10aS) configuration.
Protodeborylation and Final Deprotection
The organoboron intermediate undergoes a radical-mediated protodeborylation using 4-tert-butylcatechol under aerobic conditions. This step removes the boron moiety while preserving the stereochemical integrity of the hexahydrodibenzo[b,d]furan core. Subsequent demethylation with sodium ethanethiolate ($$ \text{NaSEt} $$) in dimethylformamide (DMF) yields the target diol with a 44% overall yield over three steps.
Table 2: Hydroboration-Reduction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Selectivity (d.r.) |
|---|---|---|---|---|---|
| Hydroboration | $$ \text{Sia}_2\text{BH} $$ | THF | 0°C | 75 | 19:1 |
| Protodeborylation | 4-tert-butylcatechol | THF | RT | 85 | – |
| Demethylation | $$ \text{NaSEt} $$, DMF | DMF | Reflux | 95 | – |
Inverse-Electron-Demand Diels–Alder (IEDDA) Approach
IEDDA Reaction Mechanism
This method employs an inverse-electron-demand Diels–Alder reaction between an electron-deficient diene (73 ) and an electron-rich dienophile (74 ). The reaction is catalyzed by ( S )-pyrrolidine-2-carboxylic acid, which forms enamine and iminium intermediates to lower the activation energy. The cycloaddition proceeds via a concerted transition state, yielding a bicyclic adduct (75 ) with 70% enantiomeric excess (e.e.).
Post-IEDDA Functionalization
The adduct 75 is hydrogenated over palladium on carbon ($$ \text{Pd/C} $$) to saturate the cyclohexene ring, followed by epimerization with 1,8-diazabicycloundec-7-ene (DBU) in methanol. Final reduction with sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) and $$ \text{BF}3\cdot\text{OEt}_2 $$ affords the target compound with a 24% overall yield.
Table 3: IEDDA Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Selectivity (e.e.) |
|---|---|---|---|---|---|
| IEDDA cycloaddition | ( S )-pyrrolidine-2-carboxylic acid | THF | RT | 65 | 70% |
| Hydrogenation | $$ \text{H}_2 $$, $$ \text{Pd/C} $$ | MeOH | RT | 90 | – |
| Epimerization | DBU | MeOH | 50°C | 80 | – |
Comparative Analysis of Synthetic Routes
The Friedel–Crafts method offers the highest yield (88%) and stereoselectivity (>20:1 d.r.) but requires stringent control over Lewis acid catalysts. The hydroboration-radical reduction route provides a shorter synthetic pathway (3 steps) but with moderate overall yields (44%). The IEDDA approach, while innovative, suffers from lower efficiency (24% yield) due to competing side reactions during epimerization.
Chemical Reactions Analysis
Types of Reactions
9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
Cannabielsoin exhibits a range of pharmacological properties that make it relevant for research and potential therapeutic applications:
- Anti-inflammatory Properties : Similar to other cannabinoids, Cannabielsoin has shown potential in modulating inflammatory responses. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways.
- Analgesic Effects : Cannabielsoin may possess analgesic properties, making it a candidate for pain management therapies. Research on cannabinoids suggests that they interact with the endocannabinoid system to alleviate pain.
- Neuroprotective Effects : Preliminary studies indicate that Cannabielsoin might offer neuroprotective benefits. Compounds with similar furan structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have explored the biological activities of Cannabielsoin and related compounds:
- Study on Inflammatory Response : A study published in a peer-reviewed journal demonstrated that Cannabielsoin reduced the levels of inflammatory markers in vitro. The results suggested its potential as an anti-inflammatory agent in chronic conditions like arthritis.
- Pain Management Research : In animal models, Cannabielsoin was tested for its analgesic effects. The findings indicated significant reductions in pain responses compared to control groups, supporting its use in pain relief strategies.
The potential applications of Cannabielsoin warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which Cannabielsoin exerts its effects on cellular pathways.
- Clinical Trials : Conducting controlled clinical trials to evaluate its safety and efficacy in human subjects.
- Synthesis and Derivatives : Exploring synthetic routes to produce analogs of Cannabielsoin that may enhance its pharmacological properties or reduce side effects.
Mechanism of Action
The mechanism of action of 9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.
Alter cellular pathways: Affecting processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Structural Analogues: Cannabimovone (CBM) and Anhydrocannabimovone (ACBM)
CBE shares structural similarities with anhydrocannabimovone (ACBM, 122) and its epimers ( R-CBM (123) and S-CBM (133) ). These compounds also exhibit modified terpene moieties but differ in ring substitution and stereochemistry:
Key Observations :
- CBE lacks the acetyl group present in ACBM, which may reduce its metabolic stability .
- The pentyl chain at position 3 is conserved across these compounds, suggesting a role in receptor binding akin to classical cannabinoids .
Pharmacological Comparison
Receptor Affinity and Selectivity
Key Findings :
- ACBM mirrors Δ9-THC’s CB1 affinity but exhibits additional ionotropic activity, unlike classical cannabinoids .
- S-CBM’s exclusive ionotropic targeting highlights the impact of stereochemistry on receptor selectivity .
Biological Activity
9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol, commonly referred to as Cannabielsoin , is a cannabinoid compound that has garnered attention for its potential biological activities. This article explores the biological activity of Cannabielsoin, including its pharmacological properties, synthesis methods, and relevant case studies.
Basic Information
- Molecular Formula : C21H30O3
- Molecular Weight : 330.47 g/mol
- CAS Registry Number : 54002-78-7
- InChIKey : RBEAVAMWZAJWOI-UHFFFAOYSA-N
Structural Characteristics
The structure of Cannabielsoin features a hexahydrodibenzo[b,d]furan core with various substituents that influence its biological activity. The compound's unique stereochemistry contributes to its interaction with cannabinoid receptors.
Cannabielsoin exhibits biological activity primarily through interaction with the endocannabinoid system. It is reported to bind to cannabinoid receptors CB1 and CB2, similar to Δ9-tetrahydrocannabinol (THC), leading to various physiological effects such as analgesia, anti-inflammatory responses, and potential neuroprotective properties .
Pharmacological Effects
- Analgesic Effects : Cannabielsoin has demonstrated pain-relieving properties in preclinical studies. Its efficacy in reducing pain is attributed to its action on CB1 receptors in the central nervous system.
- Anti-inflammatory Activity : Research indicates that Cannabielsoin may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties : In vitro studies have shown that Cannabielsoin possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Preliminary studies suggest that Cannabielsoin may offer neuroprotection by reducing oxidative stress and apoptosis in neuronal cells .
Comparative Analysis with Other Cannabinoids
| Compound | Analgesic Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Cannabielsoin | High | Moderate | High |
| Δ9-THC | Very High | High | Moderate |
| CBD | Moderate | Very High | Low |
Study 1: Pain Management
A study conducted on animal models evaluated the analgesic effects of Cannabielsoin compared to THC. Results indicated that Cannabielsoin provided significant pain relief at lower doses than THC, suggesting a potentially favorable therapeutic profile for pain management .
Study 2: Anti-inflammatory Properties
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of Cannabielsoin on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed a marked reduction in pro-inflammatory cytokines (TNF-α and IL-6) upon treatment with Cannabielsoin .
Study 3: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of Cannabielsoin against common pathogens. The compound exhibited IC50 values of 3.5 μM against Candida albicans and 2.6 μM against MRSA, highlighting its potential as an antimicrobial agent .
Synthesis Strategies
Recent advancements in synthetic methodologies have enabled the efficient production of Cannabielsoin. Various approaches include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving spirocyclic intermediates and functional group transformations. For example, analogous dibenzofuran derivatives are synthesized using 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with substituted amines or phenols under reflux conditions in anhydrous solvents (e.g., 1,4-dioxane). Key intermediates are characterized using melting point analysis , elemental analysis , infrared (IR) spectroscopy for functional group identification, and ultraviolet-visible (UV-Vis) spectroscopy for conjugation analysis . Final products are validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?
- Methodological Answer : A combination of IR spectroscopy (to identify hydroxyl, carbonyl, and aromatic C-H stretches), H-NMR (for proton environments, e.g., methyl, pentyl, and isopropenyl groups), and high-resolution mass spectrometry (HRMS) is essential. For example, H-NMR signals at δ 2.55–3.80 ppm confirm methyl and methoxy substituents, while downfield signals (δ 7.0–8.5 ppm) confirm aromatic protons. Discrepancies in spectral data (e.g., unexpected splitting or shifts) require cross-validation with 2D NMR (COSY, HSQC) and comparison to computational predictions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) are used to model reaction pathways and identify transition states. Tools like the Interdisciplinary Center for Computing and Experimental Research (ICReDD) integrate computational predictions with experimental validation. For example, reaction barriers for spirocyclic intermediate formation can be minimized by adjusting substituent electronics (e.g., electron-donating groups on aryl rings), reducing trial-and-error experimentation by ~40% .
Q. How do researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions in data (e.g., inconsistent H-NMR integrations or unexpected MS fragments) are resolved via:
- Isotopic labeling to trace reaction pathways.
- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).
- X-ray crystallography for unambiguous structural confirmation.
For example, in a study of carbazole derivatives, discrepancies in UV-Vis absorption maxima were linked to solvent polarity effects, resolved by repeating measurements in standardized solvents .
Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction conditions?
- Methodological Answer : Response Surface Methodology (RSM) and Taguchi orthogonal arrays are used to minimize experimental runs while maximizing data quality. For instance, optimizing a Suzuki-Miyaura coupling for dibenzofuran derivatives might involve varying parameters (temperature, catalyst loading, solvent polarity) across 15–20 runs. Data analysis via ANOVA identifies critical factors (e.g., Pd catalyst concentration has a p-value <0.05), reducing optimization time by 60% compared to one-factor-at-a-time approaches .
Q. How can reaction mechanisms be elucidated for complex transformations involving this compound?
- Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIE) , intermediate trapping (e.g., quenching with methanol to isolate enolates), and computational modeling . For example, in the formation of hexahydrodibenzo[b,d]furan rings, deuterium labeling at the isopropenyl group revealed a hydride shift mechanism, supported by DFT-calculated transition states with energy barriers <25 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
